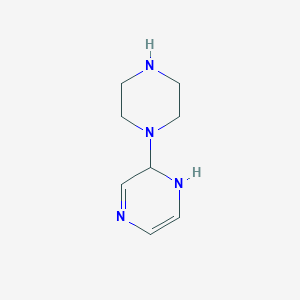

2-(Piperazin-1-yl)-1,2-dihydropyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

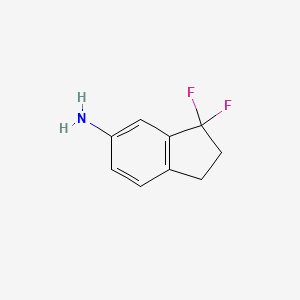

2-(ピペラジン-1-イル)-1,2-ジヒドロピラジンは、ピペラジン環とピラジン環の両方を含む複素環式化合物です。この化合物は、その潜在的な生物活性とさまざまな医薬品の合成におけるビルディングブロックとしての役割により、医薬品化学において大きな関心を集めています。

準備方法

合成ルートと反応条件

2-(ピペラジン-1-イル)-1,2-ジヒドロピラジンの合成は、一般的に、1,2-ジアミン誘導体とスルホニウム塩の環化によって行われます。 一般的な方法の1つには、保護された1,2-ジアミンを、塩基性条件下で2-ブロモエチルジフェニルスルホニウムトリフレートと反応させる方法があります . この合成における重要なステップは、ジアミンと発生させたスルホニウム塩との間のaza-Michael付加です .

工業生産方法

2-(ピペラジン-1-イル)-1,2-ジヒドロピラジンの工業生産には、高収率と高純度を確保するために、最適化された溶媒と触媒を使用した大規模な環化反応が関与する可能性があります。 固相合成法と光触媒法を使用することで、生産プロセスの効率を向上させることもできます .

化学反応の分析

反応の種類

2-(ピペラジン-1-イル)-1,2-ジヒドロピラジンは、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、対応するN-オキシドを形成するように酸化することができます。

還元: 還元反応は、それをさまざまな還元形態に変換できます。

置換: 求核置換反応により、ピペラジン環またはピラジン環にさまざまな置換基を導入できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過酸があります。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。

置換: アミン、チオール、ハロゲン化物などの求核剤は、塩基性または酸性条件下で使用して、置換反応を実現できます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってN-オキシドが得られる可能性がありますが、置換反応によってさまざまな置換誘導体が生成される可能性があります .

科学研究の応用

2-(ピペラジン-1-イル)-1,2-ジヒドロピラジンは、科学研究において幅広い用途があります。

化学: 複雑な有機分子の合成のための汎用性の高いビルディングブロックとして役立ちます。

生物学: この化合物は、酵素阻害剤や受容体リガンドの研究に使用されています。

科学的研究の応用

2-(Piperazin-1-yl)-1,2-dihydropyrazine has a wide range of applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: It is utilized in the development of new materials and chemical processes.

作用機序

2-(ピペラジン-1-イル)-1,2-ジヒドロピラジンの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、細菌のDNA複製に不可欠な酵素であるDNAジャイレースを阻害することが示されています . この阻害は、細菌の細胞分裂と成長を阻害するため、潜在的な抗菌剤となります。

類似の化合物との比較

2-(ピペラジン-1-イル)-1,2-ジヒドロピラジンは、次のような他の類似の化合物と比較することができます。

2-(ピペラジン-1-イル)ナフト[2,3-d]チアゾール-4,9-ジオン: この化合物は、抗菌活性も示し、DNAジャイレースを阻害します.

2-{[4-(2-メトキシフェニル)ピペラジン-1-イル]アルキル}-1H-ベンゾ[d]イミダゾール: これらの化合物は、α1アドレナリン受容体に対する親和性で知られており、潜在的な治療的用途があります.

ユラピジル: 降圧剤として使用されるピペラジン誘導体.

2-(ピペラジン-1-イル)-1,2-ジヒドロピラジンの独自性は、その特定の構造的特徴と、研究や産業のさまざまな分野におけるその多様な用途にあります。

類似化合物との比較

2-(Piperazin-1-yl)-1,2-dihydropyrazine can be compared with other similar compounds, such as:

2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: This compound also exhibits antimicrobial activity and inhibits DNA gyrase.

2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are known for their affinity towards alpha1-adrenergic receptors and have potential therapeutic applications.

Urapidil: A piperazine derivative used as an antihypertensive agent.

The uniqueness of this compound lies in its specific structural features and its diverse range of applications in various fields of research and industry.

特性

CAS番号 |

869099-94-5 |

|---|---|

分子式 |

C8H14N4 |

分子量 |

166.22 g/mol |

IUPAC名 |

2-piperazin-1-yl-1,2-dihydropyrazine |

InChI |

InChI=1S/C8H14N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h1-2,7-9,11H,3-6H2 |

InChIキー |

NJOGYIWOCPJSAU-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1)C2C=NC=CN2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727948.png)

![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11727957.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727974.png)

![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727979.png)

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727985.png)

![Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]-](/img/structure/B11727999.png)

![3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B11728012.png)